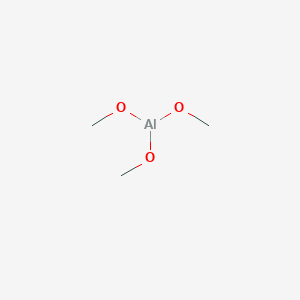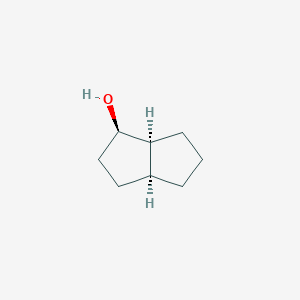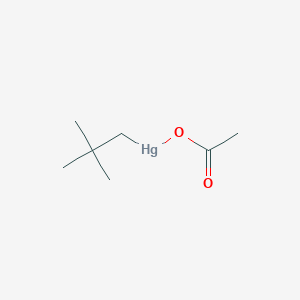
Trimethoxyaluminum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethoxyaluminum is an organoaluminum compound with the chemical formula Al(OCH₃)₃. It is a colorless liquid that is highly reactive and pyrophoric, meaning it can ignite spontaneously in air. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trimethoxyaluminum can be synthesized through the reaction of aluminum chloride with methanol. The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products. The general reaction is as follows: [ \text{AlCl}_3 + 3 \text{CH}_3\text{OH} \rightarrow \text{Al(OCH}_3\text{)}_3 + 3 \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the careful control of reaction conditions to ensure high yield and purity. The process often includes distillation to separate the desired product from any impurities.
Análisis De Reacciones Químicas
Types of Reactions: Trimethoxyaluminum undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form aluminum hydroxide and methanol. [ \text{Al(OCH}_3\text{)}_3 + 3 \text{H}_2\text{O} \rightarrow \text{Al(OH)}_3 + 3 \text{CH}_3\text{OH} ]
Alcoholysis: Reacts with alcohols to form different alkoxides. [ \text{Al(OCH}_3\text{)}_3 + 3 \text{ROH} \rightarrow \text{Al(OR)}_3 + 3 \text{CH}_3\text{OH} ]
Complex Formation: Forms complexes with various ligands, which can alter its reactivity and properties.
Common Reagents and Conditions: Common reagents used in reactions with this compound include water, alcohols, and various ligands. Reactions are typically carried out under controlled conditions to prevent unwanted side reactions.
Major Products: The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, hydrolysis produces aluminum hydroxide and methanol, while alcoholysis produces different aluminum alkoxides.
Aplicaciones Científicas De Investigación
Trimethoxyaluminum has a wide range of applications in scientific research, including:
Catalysis: Used as a catalyst in various organic reactions, including polymerization and alkylation.
Material Science: Employed in the synthesis of advanced materials, such as alumina-based ceramics and coatings.
Coordination Chemistry:
Semiconductor Industry: Used in the deposition of thin films and coatings in semiconductor manufacturing.
Mecanismo De Acción
The mechanism of action of trimethoxyaluminum involves its ability to form strong bonds with oxygen atoms in various substrates. This reactivity is due to the presence of the aluminum atom, which has a high affinity for oxygen. The compound can act as a Lewis acid, accepting electron pairs from donor molecules, which facilitates various chemical reactions.
Comparación Con Compuestos Similares
Trimethylaluminum (Al(CH₃)₃): Another organoaluminum compound with similar reactivity but different alkyl groups.
Triethylaluminum (Al(C₂H₅)₃): Similar to trimethylaluminum but with ethyl groups instead of methyl groups.
Aluminum Ethoxide (Al(OC₂H₅)₃): Similar to trimethoxyaluminum but with ethoxide groups instead of methoxide groups.
Uniqueness: this compound is unique due to its specific reactivity with methanol and its ability to form stable complexes with various ligands. This makes it particularly useful in applications where precise control over reactivity and product formation is required.
Propiedades
Fórmula molecular |
C3H9AlO3 |
|---|---|
Peso molecular |
120.08 g/mol |
Nombre IUPAC |
trimethoxyalumane |
InChI |
InChI=1S/3CH3O.Al/c3*1-2;/h3*1H3;/q3*-1;+3 |
Clave InChI |
UAEJRRZPRZCUBE-UHFFFAOYSA-N |
SMILES canónico |
CO[Al](OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline](/img/structure/B11947984.png)












![3-(1-Methyl-1H-benzoimidazol-2-yl)-1-phenethyl-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine](/img/structure/B11948056.png)
